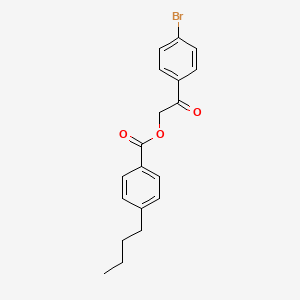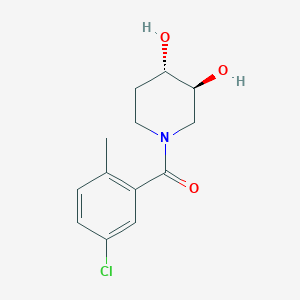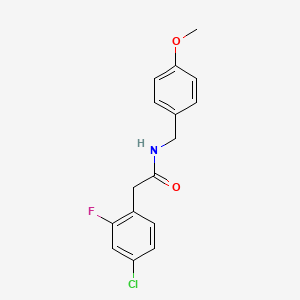![molecular formula C17H22FN3O3 B5370955 N~3~-[azepan-1-yl(oxo)acetyl]-N~1~-(2-fluorophenyl)-beta-alaninamide](/img/structure/B5370955.png)
N~3~-[azepan-1-yl(oxo)acetyl]-N~1~-(2-fluorophenyl)-beta-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~-[azepan-1-yl(oxo)acetyl]-N~1~-(2-fluorophenyl)-beta-alaninamide, also known as FAAH inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FAAH inhibitor is a type of enzyme inhibitor that targets fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. The inhibition of FAAH has been linked to several potential therapeutic benefits, including pain relief, anxiety reduction, and anti-inflammatory effects.
Mécanisme D'action
N~3~-[azepan-1-yl(oxo)acetyl]-N~1~-(2-fluorophenyl)-beta-alaninamide inhibitor works by blocking the activity of this compound, an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the body, which are involved in various physiological processes, including pain perception, mood regulation, and inflammation. By inhibiting this compound, this compound inhibitor increases the levels of endocannabinoids in the body, which can lead to the activation of cannabinoid receptors and subsequent therapeutic effects.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects in the body. The inhibition of this compound leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors and lead to pain relief, anxiety reduction, and anti-inflammatory effects. Additionally, this compound inhibitor has been shown to modulate the levels of other neurotransmitters, including dopamine and serotonin, which are involved in mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
N~3~-[azepan-1-yl(oxo)acetyl]-N~1~-(2-fluorophenyl)-beta-alaninamide inhibitor has several advantages for lab experiments, including its high selectivity and potency. This compound inhibitor has been shown to selectively inhibit this compound without affecting other enzymes, which reduces the risk of off-target effects. Additionally, this compound inhibitor has high potency, which allows for the use of lower doses and reduces the risk of toxicity. However, this compound inhibitor has several limitations, including its poor solubility and stability, which can limit its use in certain experimental conditions.
Orientations Futures
There are several future directions for the research and development of N~3~-[azepan-1-yl(oxo)acetyl]-N~1~-(2-fluorophenyl)-beta-alaninamide inhibitor. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound inhibitor and its effects on different physiological processes. Finally, the development of novel formulations and delivery methods for this compound inhibitor may improve its therapeutic efficacy and reduce its limitations.
Méthodes De Synthèse
The synthesis of N~3~-[azepan-1-yl(oxo)acetyl]-N~1~-(2-fluorophenyl)-beta-alaninamide inhibitor involves a multi-step process that requires several chemical reagents and equipment. The process typically starts with the preparation of the N~1~-(2-fluorophenyl)-beta-alaninamide, which is then reacted with azepan-1-yl(oxo)acetic acid to form the this compound. The final product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N~3~-[azepan-1-yl(oxo)acetyl]-N~1~-(2-fluorophenyl)-beta-alaninamide inhibitor has been extensively studied for its potential therapeutic applications in various fields of medicine, including pain management, anxiety disorders, and inflammatory diseases. The inhibition of this compound has been shown to increase the levels of endocannabinoids in the body, which are known to have analgesic, anxiolytic, and anti-inflammatory effects. Several preclinical studies have demonstrated the efficacy of this compound inhibitor in reducing pain and anxiety-like behaviors in animal models.
Propriétés
IUPAC Name |
3-[[2-(azepan-1-yl)-2-oxoacetyl]amino]-N-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O3/c18-13-7-3-4-8-14(13)20-15(22)9-10-19-16(23)17(24)21-11-5-1-2-6-12-21/h3-4,7-8H,1-2,5-6,9-12H2,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAUVFIFLPCHHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(=O)NCCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(allyloxy)phenyl]-2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)nicotinonitrile](/img/structure/B5370892.png)


![7-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5370911.png)
![1-tert-butyl-4-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5370919.png)
![7-methyl-6-[(4aR*,8aR*)-octahydro-4H-1,4-benzoxazin-4-ylcarbonyl]pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5370922.png)
![8-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5370930.png)
![(2R)-2-{[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-3-phenyl-1-propanol](/img/structure/B5370943.png)
![N-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5370951.png)
![(2S)-2-amino-N-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)butanamide](/img/structure/B5370963.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(4-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5370969.png)
![3-[(dimethylamino)methyl]-1-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]-3-pyrrolidinol](/img/structure/B5370981.png)
![N-isobutyl-7-(3-pyridin-4-ylpropanoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5370986.png)